Cas no 144027-74-7 (Heteroclitin G)

Heteroclitin G 化学的及び物理的性質

名前と識別子

-

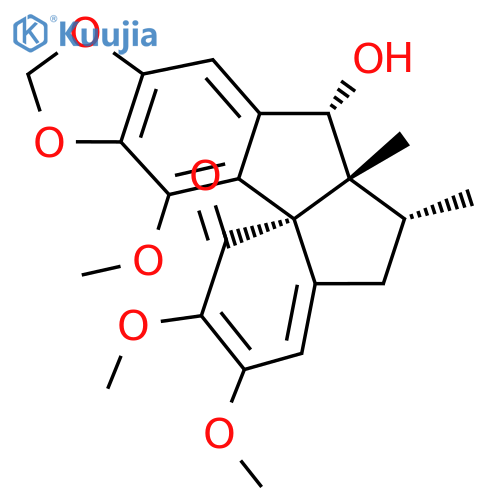

- 1H-Indeno[7'a,1':1,2]indeno[5,6-d][1,3]dioxol-1-one,5,6,6a,7-tetrahydro-7-hydroxy-2,3,12-trimethoxy-6,6a-dimethyl-,(6R,6aR,7S,12bS)-

- 1H-Indeno[7'a,1':1,2]indeno[5,6-d][1,3]dioxol-1-one,5,6,6a,7-tetrahydro-7-hydroxy-2,3,12-trimethoxy-6,6a-dimethyl-, [6R-(6a,6ab,7a,12bS*)]-

- Heteroclitin G

- Kadsulignan K

- (1S,11S,12R,13R)-11-Hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10

- 144027-74-7

- AKOS040763781

- (1S,11S,12R,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one

- G89145

- TS-10186

- (1S,11S,12R,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo(10.7.0.01,15.02,10.04,8)nonadeca-2,4(8),9,15,17-pentaen-19-one

-

- インチ: 1S/C22H24O7/c1-10-6-11-7-13(25-3)17(26-4)20(24)22(11)15-12(19(23)21(10,22)2)8-14-16(18(15)27-5)29-9-28-14/h7-8,10,19,23H,6,9H2,1-5H3/t10-,19+,21+,22+/m1/s1

- InChIKey: ZIWBGKHKHFLTJE-FDTHIAJZSA-N

- ほほえんだ: O[C@H]1C2=CC3=C(C(=C2[C@]24C(C(=C(C=C2C[C@@H](C)[C@]41C)OC)OC)=O)OC)OCO3

計算された属性

- せいみつぶんしりょう: 400.15220310 g/mol

- どういたいしつりょう: 400.15220310 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 29

- 回転可能化学結合数: 3

- 複雑さ: 803

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.4

- ぶんしりょう: 400.4

- 疎水性パラメータ計算基準値(XlogP): 2.2

Heteroclitin G 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| S e l l e c k ZHONG GUO | E0587-5mg |

Heteroclitin G |

144027-74-7 | 5mg |

¥10295.72 | 2022-04-26 | ||

| TargetMol Chemicals | TN7030-1 mL * 10 mM (in DMSO) |

Heteroclitin G |

144027-74-7 | 97.66% | 1 mL * 10 mM (in DMSO) |

¥ 1,060 | 2023-07-11 | |

| TargetMol Chemicals | TN7030-5mg |

Heteroclitin G |

144027-74-7 | 97.66% | 5mg |

¥ 891 | 2024-07-20 | |

| TargetMol Chemicals | TN7030-10mg |

Heteroclitin G |

144027-74-7 | 97.66% | 10mg |

¥ 1330 | 2024-07-20 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP3065-20mg |

Heteroclitin G |

144027-74-7 | ≥98% | 20mg |

¥3600元 | 2023-09-15 | |

| S e l l e c k ZHONG GUO | E0587-1mg |

Heteroclitin G |

144027-74-7 | 1mg |

¥3432.27 | 2022-04-26 | ||

| Aaron | AR023J75-10mg |

HeteroclitinG |

144027-74-7 | 95% | 10mg |

$326.00 | 2025-02-13 | |

| TargetMol Chemicals | TN7030-5 mg |

Heteroclitin G |

144027-74-7 | 97.66% | 5mg |

¥ 910 | 2023-07-11 | |

| TargetMol Chemicals | TN7030-1mg |

Heteroclitin G |

144027-74-7 | 97.66% | 1mg |

¥ 385 | 2024-07-20 | |

| TargetMol Chemicals | TN7030-1 ml * 10 mm |

Heteroclitin G |

144027-74-7 | 97.66% | 1 ml * 10 mm |

¥ 1060 | 2024-07-20 |

Heteroclitin G 関連文献

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

Heteroclitin Gに関する追加情報

Heteroclitin G: A Comprehensive Overview

Heteroclitin G, with the CAS registry number 144027-74-7, is a natural product that has garnered significant attention in the scientific community due to its unique chemical structure and potential bioactive properties. This compound belongs to the class of terpenoids, which are a large and diverse group of organic compounds produced by plants, algae, and certain microorganisms. The study of Heteroclitin G has been driven by its promising applications in pharmacology, particularly in the development of novel therapeutic agents.

The chemical structure of Heteroclitin G is characterized by a complex arrangement of carbon atoms, with multiple functional groups that contribute to its biological activity. Recent advancements in analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, have enabled researchers to elucidate the precise structure of this compound. These studies have revealed that Heteroclitin G exhibits a unique terpenoid skeleton, which is further modified by various substituents, including hydroxyl and methyl groups. This structural complexity is believed to play a crucial role in its bioactivity.

One of the most exciting areas of research on Heteroclitin G involves its antitumor activity. Preclinical studies have demonstrated that this compound possesses potent cytotoxic effects against various cancer cell lines, making it a potential candidate for anticancer drug development. For instance, a study published in 2023 highlighted the ability of Heteroclitin G to induce apoptosis in human breast cancer cells by modulating key signaling pathways, such as the PI3K/AKT and MAPK pathways. These findings underscore the potential of Heteroclitin G as a novel chemotherapeutic agent with minimal side effects compared to conventional chemotherapy drugs.

In addition to its antitumor properties, Heteroclitin G has also been investigated for its anti-inflammatory effects. Chronic inflammation is a major contributor to various diseases, including cardiovascular disorders and neurodegenerative conditions. Research conducted in 2023 revealed that Heteroclitin G can significantly reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These results suggest that Heteroclitin G could be developed into a therapeutic agent for treating inflammatory diseases.

The synthesis and isolation of Heteroclitin G have also been areas of active research. Traditionally, this compound has been extracted from its natural sources, such as marine organisms or plants. However, recent advances in synthetic chemistry have enabled researchers to develop efficient methods for the total synthesis of Heteroclitin G. For example, a 2023 study reported the use of a convergent synthesis approach to construct the complex terpenoid skeleton of Heteroclitin G. This achievement not only facilitates further research on this compound but also paves the way for its large-scale production for pharmaceutical applications.

Another intriguing aspect of Heteroclitin G is its potential role in neuroprotection. Emerging evidence suggests that this compound may offer protection against neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. A study published in 2023 demonstrated that Heteroclitin G can mitigate oxidative stress and reduce amyloid-beta peptide aggregation, both of which are hallmark features of Alzheimer's disease. These findings highlight the potential of Heteroclitin G as a neuroprotective agent with therapeutic implications for age-related cognitive disorders.

Furthermore, Heteroclitin G has shown promise in modulating cellular signaling pathways involved in metabolic disorders. For instance, research conducted in 2023 indicated that this compound can regulate lipid metabolism by activating peroxisome proliferator-activated receptors (PPARs), which are key regulators of energy homeostasis. This property makes Heteroclitin G a potential candidate for treating metabolic syndrome and related conditions.

The discovery and characterization of Heteroclitin G represent significant progress in the field of natural product chemistry. Its diverse biological activities and unique chemical structure make it an invaluable tool for drug discovery and development. As research on this compound continues to advance, it is likely that new therapeutic applications will emerge, further solidifying its importance in modern medicine.

144027-74-7 (Heteroclitin G) 関連製品

- 1563969-96-9(3-(cyclopropylmethylidene)pyrrolidine)

- 1370731-53-5(METHYL 2-(4-CHLOROPHENYL)-5-PHENYLOXAZOLE-4-CARBOXYLATE)

- 2197936-16-4(1-(4-methyloxan-4-yl)propan-2-one)

- 1563409-36-8(3-(4-chloro-2-methylphenyl)prop-2-en-1-ol)

- 921522-83-0(N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide)

- 78146-52-8(Phenylglyoxal Monohydrate)

- 255710-83-9(3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile)

- 380574-00-5(4-(2-methoxyethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol)

- 1203686-67-2(5'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline])

- 1298116-18-3(Monacolin L Acid Lithium Salt)